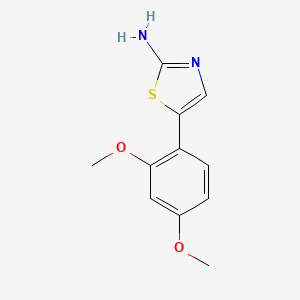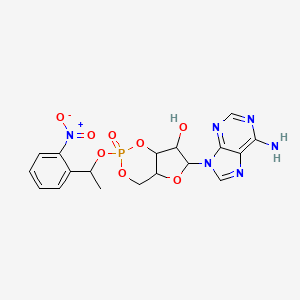
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound plays a crucial role in biological membranes, where it contributes to membrane stability, fluidity, and signaling.
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt): , is a phospholipid with the chemical formula CHNOP. It contains two long-chain palmitic acid (16:0) molecules inserted at the sn-1 and sn-2 positions of the glycerol backbone.
Vorbereitungsmethoden
Synthetic Routes: 1,2-DPPG can be synthesized through chemical reactions involving palmitic acid and glycerol. One common method is esterification, where palmitic acid reacts with glycerol to form the phospholipid.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial-scale production methods involve large-scale esterification processes, often using automated reactors.
Analyse Chemischer Reaktionen
Reactions: 1,2-DPPG can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-DPPG serves as a model phospholipid for studying membrane properties, phase transitions, and lipid-protein interactions.
Biology: It plays a role in cell membrane structure and function, affecting membrane fluidity and protein localization.
Medicine: Researchers study its impact on drug delivery systems, lipid-based nanoparticles, and liposomal formulations.
Industry: Used in the formulation of liposomes for drug delivery and as a component in cosmetics and skincare products.
Wirkmechanismus
- 1,2-DPPG interacts with other lipids, proteins, and ions within cell membranes.
- It influences membrane curvature, stability, and protein binding.
- Molecular targets include membrane receptors, transporters, and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phospholipids like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (sodium salt) are structurally related.
Uniqueness: 1,2-DPPG’s specific combination of fatty acids and phosphate groups distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C38H74NaO8P |
|---|---|
Molekulargewicht |
713.0 g/mol |
IUPAC-Name |
sodium;2,3-di(hexadecanoyloxy)propyl propyl phosphate |
InChI |
InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1 |
InChI-Schlüssel |
SKVWIBXHTOHOAB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)









![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)


